Differential Antifungal Activity: Anserinone B vs. Anserinone A Against Coprophilous Fungi
Anserinone B displays a divergent antifungal profile compared to its direct analog Anserinone A when tested at 200 µg/disk in radial growth inhibition assays [1]. While Anserinone A caused 60% and 100% growth reductions against Sordaria fimicola and Ascobolus furfuraceus, respectively, Anserinone B exhibited 50% and 37% reductions against the same strains. This species-dependent activity inversion (higher potency against S. fimicola for Anserinone B relative to A. furfuraceus, and the opposite for Anserinone A) indicates distinct structure-activity relationships.
| Evidence Dimension | Antifungal radial growth inhibition at 200 µg/disk |
|---|---|
| Target Compound Data | Anserinone B: 50% reduction (S. fimicola), 37% reduction (A. furfuraceus) |
| Comparator Or Baseline | Anserinone A: 60% reduction (S. fimicola), 100% reduction (A. furfuraceus) |
| Quantified Difference | Against S. fimicola: Anserinone A is 20% more potent. Against A. furfuraceus: Anserinone A is 63% more potent. Anserinone B shows a narrower activity differential between the two strains (13% difference vs. 40% for Anserinone A). |
| Conditions | Centerpoint inoculation disk assay, 200 µg/disk, Sordaria fimicola (NRRL 6459) and Ascobolus furfuraceus (NRRL 6460) |
Why This Matters
Selecting Anserinone B over Anserinone A is justified when a compound with more balanced, moderate antifungal activity is required, or when structure-activity relationship (SAR) studies demand a specific substitution pattern.
- [1] Wang HJ, Gloer KB, Gloer JB, Scott JA, Malloch D. Anserinones A and B: new antifungal and antibacterial benzoquinones from the coprophilous fungus Podospora anserina. J Nat Prod. 1997;60(6):629-631. View Source
